molecular formula C15H18N2O4 B3001996 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one CAS No. 946313-62-8

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B3001996
CAS No.: 946313-62-8
M. Wt: 290.319
InChI Key: QMHDVTNGMGRVFG-UHFFFAOYSA-N
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Description

The compound 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one features a piperazin-2-one core substituted with a 3,3-dimethyl group and an acetyl linker to a benzo[d][1,3]dioxol-5-yl moiety. This structural framework is common in medicinal chemistry due to the benzo[d][1,3]dioxole group’s role in enhancing metabolic stability and modulating electronic properties.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2)14(19)16-5-6-17(15)13(18)8-10-3-4-11-12(7-10)21-9-20-11/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDVTNGMGRVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one is a derivative of piperazine and features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The structure includes a piperazine ring substituted with an acetyl group linked to a benzo[d][1,3]dioxole, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing that many derivatives exhibited lower IC50 values than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data of Benzo[d][1,3]dioxole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF-74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29

The mechanisms underlying the anticancer activity of these compounds include the inhibition of cell proliferation and induction of apoptosis through pathways involving EGFR (Epidermal Growth Factor Receptor) inhibition and modulation of mitochondrial proteins such as Bax and Bcl-2 .

Antidiabetic Potential

In addition to its anticancer properties, research has indicated that benzodioxole derivatives may also exhibit antidiabetic effects. For example, a study synthesized various benzodioxol carboxamide derivatives that were evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. Compounds demonstrated IC50 values as low as 0.68 µM against α-amylase while showing low cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Table 2: Antidiabetic Activity of Benzodioxole Derivatives

Compoundα-Amylase IC50 (µM)Cytotoxicity IC50 (µM)Reference
Compound IIa0.85>150
Compound IIc0.68>150

Case Studies and Research Findings

A notable study investigated the anticancer activity of a series of benzodioxole derivatives, including those similar to This compound . The results indicated that these compounds not only inhibited tumor growth in vitro but also demonstrated promising results in vivo using animal models .

Furthermore, molecular docking studies suggested that these compounds could effectively bind to target proteins involved in cancer progression, providing insights into their mechanism of action .

Comparison with Similar Compounds

Benzimidazole Derivatives ()

Compounds such as 4d , 4e , and 4f (benzimidazole derivatives substituted with benzo[d][1,3]dioxol groups) share the benzodioxole moiety but differ in core structure. Key distinctions include:

  • Core Heterocycle: Benzimidazole vs. piperazinone.
  • Substituents: Analogs like 4e (6-bromo substitution) and 4f (6-nitro substitution) exhibit electron-withdrawing groups that alter electronic properties compared to the acetyl-linked dimethylpiperazinone.

Table 1: Comparison with Benzimidazole Derivatives

Compound Core Structure Key Substituents Synthesis Highlights
Target Compound Piperazin-2-one 3,3-dimethyl; acetyl-benzodioxole Likely condensation/coupling
4e () Benzimidazole 6-bromo-benzodioxole Halogenation, cyclization
4f () Benzimidazole 6-nitro-benzodioxole Nitration, cyclization

Pyrrolidine-Based Analogs ()

ABT-627 (Compound 9, ) is a pyrrolidine derivative with a benzodioxole group and a methoxyphenyl substituent. Key comparisons:

  • Core Flexibility: The pyrrolidine ring in ABT-627 offers conformational flexibility, while the dimethylpiperazinone in the target compound may restrict rotation, affecting binding kinetics.
  • Biological Activity: ABT-627 is a known endothelin receptor antagonist, highlighting how core heterocycles (pyrrolidine vs. piperazinone) influence pharmacological targets .
  • Synthesis : ABT-627 requires hydrogenation and amide coupling, whereas the target compound’s synthesis might involve lactam formation and acetylation .

Compound 36 () , a thiazole derivative with a benzodioxole-cyclopropanecarboxamide group, further illustrates structural diversity:

  • Thiazole Core: Enhances aromatic interactions but reduces hydrogen-bonding capacity relative to piperazinone .

Piperazine/Piperidine Derivatives ()

  • 3p (): A piperidine derivative with a benzodioxole substituent. The absence of a lactam group (vs.
  • Compound : Features a pyrido[1,2-a]pyrimidin-4-one core fused to a piperazine-benzodioxole system. The extended π-system may improve binding affinity but complicates synthesis compared to the simpler target compound .
  • Compound: A piperazine-linked propenone derivative with methoxyphenyl groups. The ketone functionality introduces electrophilic reactivity absent in the target compound’s acetyl group .

Table 2: Structural and Functional Comparison

Compound Core Heterocycle Key Functional Groups Potential Pharmacological Role
Target Compound Piperazin-2-one Acetyl, dimethyl, benzodioxole Undisclosed (structural analogs suggest CNS or antimicrobial targets)
ABT-627 () Pyrrolidine Methoxyphenyl, dibutylamide Endothelin receptor antagonist
Compound 36 () Thiazole Cyclopropanecarboxamide Kinase inhibitor (inferred)
3p () Piperidine Benzyl, benzodioxole Anticancer or antiviral (inferred)

Thiazine and Oxazolidinone Derivatives ()

  • Compound 9 (): A benzo[d][1,3]thiazin-4-one derivative.
  • Compound: Contains an oxazolidinone core, a known scaffold for antimicrobial agents. This highlights how heteroatom positioning (e.g., oxazolidinone vs. piperazinone) dictates biological activity .

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